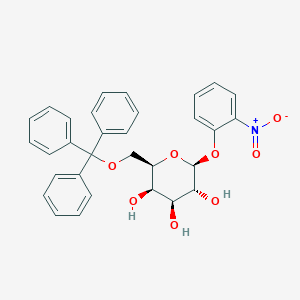

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside

Descripción

BenchChem offers high-quality 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAEOBOBJPBKG-HBMYTODVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456426 | |

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114102-89-5 | |

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Trityl Group in the Regioselective Synthesis of Galactopyranoside Derivatives

An In-Depth Technical Guide:

In the intricate field of carbohydrate chemistry, achieving synthetic control is paramount. The polyhydroxylated nature of monosaccharides like galactopyranoside presents a significant challenge: how to selectively modify one hydroxyl group in the presence of others with similar reactivity. This guide delves into the pivotal role of the triphenylmethyl (trityl, Tr) group, a cornerstone protecting group that enables chemists to navigate this challenge with precision. We will explore the mechanistic underpinnings, strategic applications, and field-proven protocols that make the trityl group an indispensable tool for researchers, scientists, and drug development professionals.

The Challenge of Selectivity in Carbohydrate Chemistry

Galactopyranosides possess multiple hydroxyl groups (at the C-2, C-3, C-4, and C-6 positions) that exhibit nuanced differences in reactivity. To construct complex oligosaccharides or synthesize carbohydrate-based therapeutics, it is often necessary to differentiate the primary hydroxyl group at the C-6 position from the secondary hydroxyls at C-2, C-3, and C-4.[1] This requires a protecting group strategy that is both selective in its application and reliable in its removal. The trityl group has long been a preeminent solution for this specific challenge.[2][3]

Core Attributes of the Trityl Group

The utility of the trityl group stems from a unique combination of steric and electronic properties that confer several distinct advantages in the context of galactopyranoside chemistry.[4]

-

High Regioselectivity for the Primary C-6 Hydroxyl: The most significant advantage of the trityl group is its profound steric bulk.[4][5][6] The three phenyl rings create a sterically demanding environment that kinetically favors reaction with the least hindered hydroxyl group—the primary alcohol at the C-6 position of the pyranose ring.[5][7][8] This selectivity is the foundation of many multi-step carbohydrate syntheses.[4][7]

-

Acid-Labile Cleavage: Trityl ethers are stable under a wide range of conditions, including basic, neutral, and hydrogenolytic environments. However, they are readily cleaved under mild acidic conditions.[4][6][7] This lability is due to the formation of the exceptionally stable triphenylmethyl carbocation (trityl cation) upon protonation and cleavage.[5][7][8] This property allows for selective deprotection of the C-6 hydroxyl, leaving other acid-stable protecting groups (like benzyl ethers) intact, a concept known as orthogonal protection.[6][7]

-

Enhanced Hydrophobicity and Crystallinity: The introduction of the large, nonpolar trityl group significantly increases the hydrophobicity of the carbohydrate derivative.[4][8] This change in physical properties is highly beneficial, often simplifying purification by allowing for extraction into organic solvents and facilitating chromatographic separation. Furthermore, tritylated carbohydrates are frequently crystalline solids, which aids in purification by recrystallization and enables definitive characterization by methods like X-ray crystallography.[4]

Mechanism of Action: Protection and Deprotection

Understanding the mechanism behind the application and removal of the trityl group is crucial for optimizing reaction conditions and troubleshooting synthetic pathways.

The protection of an alcohol with trityl chloride (TrCl) proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[3][5][6] This pathway is favored due to the remarkable stability of the intermediate trityl cation.

-

Formation of the Trityl Cation: The reaction is initiated by the dissociation of trityl chloride, often facilitated by a Lewis acid or the reaction solvent, into the highly stable trityl cation and a chloride ion. This is the rate-determining step.

-

Nucleophilic Attack: The primary hydroxyl group of the galactopyranoside acts as a nucleophile, attacking the electrophilic trityl cation.

-

Deprotonation: A base, typically pyridine (which often serves as the solvent) or an added catalyst like 4-dimethylaminopyridine (DMAP), removes the proton from the newly formed oxonium ion to yield the neutral trityl ether.[8][9]

The removal of the trityl group is typically achieved with Brønsted acids.[8] The mechanism leverages the stability of the departing trityl cation.

-

Protonation: The ether oxygen is protonated by an acid (e.g., acetic acid, formic acid, TFA).[7][8]

-

Heterolytic Cleavage: This protonation makes the ether oxygen a better leaving group. The carbon-oxygen bond cleaves, releasing the deprotected primary alcohol and the resonance-stabilized trityl cation.

-

Cation Trapping (Optional but Recommended): The resulting trityl cation is a potent electrophile and can potentially react with other nucleophiles in the medium. To prevent side reactions, a scavenger like water, triethylsilane, or 2-methyl-2-butene can be added to trap the cation.[8]

Data Presentation: Selectivity and Orthogonality

The strategic value of the trityl group is best understood through comparative data.

| Protecting Group | Reagent | Typical Yield (Primary OH) | Selectivity vs. Secondary OH | Key Driver |

| Trityl (Tr) | Trityl chloride (TrCl) | ~70-95% | Excellent | Steric Hindrance[4][5] |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride | Good to Excellent | Good | Steric Hindrance[4] |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPS chloride | Good to Excellent | Excellent | Enhanced Steric Hindrance[4] |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Good to Excellent | Low to Moderate | Primarily Electronic Effects[7] |

Data synthesized from multiple sources indicating general trends in carbohydrate chemistry.[4][5][7]

A key application of the trityl group is in orthogonal synthesis, where different protecting groups can be removed under distinct conditions without affecting each other.[6][10]

| Protecting Group | Stable To | Cleaved By |

| Trityl (Tr) | Base, Hydrogenolysis | Mild Acid (e.g., 80% AcOH, Formic Acid)[6][7] |

| Benzyl (Bn) | Acid, Base | Catalytic Hydrogenolysis (H₂, Pd/C)[6] |

| Acetyl (Ac) | Acid, Hydrogenolysis | Base (e.g., NaOMe in MeOH) |

| TBDMS | Base, Hydrogenolysis | Fluoride Ions (e.g., TBAF), Acid[6] |

This orthogonality allows for a precisely controlled sequence of reactions. For example, one can selectively protect the C-6 position of a galactopyranoside with a trityl group, protect the remaining hydroxyls as benzyl ethers, and then selectively deprotect the C-6 position by mild acid treatment to allow for further modification at that site.[11]

Experimental Protocols: A Self-Validating System

The following protocols describe standard, field-proven methodologies for the tritylation and detritylation of a galactopyranoside derivative.

-

Objective: To selectively protect the primary C-6 hydroxyl group.

-

Causality: Pyridine acts as both a solvent and an acid scavenger. A slight excess of trityl chloride ensures the reaction goes to completion. The reaction is typically performed at room temperature to maximize selectivity.

-

Materials:

-

Methyl β-D-galactopyranoside

-

Anhydrous Pyridine

-

Trityl Chloride (TrCl)

-

Methanol (for quenching)

-

Toluene

-

Dichloromethane (DCM) and Ethyl Acetate for chromatography

-

-

Procedure:

-

Dissolve methyl β-D-galactopyranoside (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add trityl chloride (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction in an ice bath and quench by the slow addition of methanol to consume excess TrCl.

-

Concentrate the mixture under reduced pressure to remove most of the pyridine.

-

Co-evaporate the residue with toluene (2-3 times) to remove residual pyridine.

-

Purify the resulting residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in dichloromethane or hexanes) to afford the pure methyl 6-O-trityl-β-D-galactopyranoside.

-

-

Objective: To selectively remove the trityl group while leaving other potential protecting groups (e.g., esters, benzyl ethers) intact.

-

Causality: 80% aqueous acetic acid provides sufficiently mild acidic conditions to cleave the trityl ether without affecting many other protecting groups.[7] A slightly elevated temperature can accelerate the reaction.

-

Materials:

-

6-O-Tritylated galactopyranoside

-

80% aqueous acetic acid

-

Toluene

-

-

Procedure:

-

Dissolve the tritylated carbohydrate in 80% aqueous acetic acid.

-

Stir the solution at a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction by TLC. The appearance of a new, more polar spot and the disappearance of the starting material indicates progress. Triphenylmethanol is a common byproduct.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual acetic acid.

-

The deprotected carbohydrate can be purified by recrystallization or chromatography if necessary to remove the triphenylmethanol byproduct.

-

Conclusion

The trityl group serves as a powerful and highly selective protecting group for the primary hydroxyl of galactopyranosides. Its significant steric bulk directs its reactivity, while its unique acid lability allows it to be integrated seamlessly into complex, orthogonal synthetic strategies. By mastering the application and removal of the trityl group, researchers can unlock precise control over galactopyranoside chemistry, enabling the synthesis of novel glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics. The reliability of the protocols and the predictable nature of its reactivity make the trityl group a trustworthy and authoritative tool in the synthetic chemist's arsenal.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Role of trityl group in selective protection of primary alcohols.

- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- Master Organic Chemistry. (2018).

- PubMed Central. (2020).

- ACS Publications. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4).

- Unknown Source.

- ResearchGate. (2025).

- BenchChem. (2025). The Discerning Choice: Trityl Chloride for Unrivaled Selective Protection of Primary Alcohols.

- PubMed. Synthesis of a Heteroglycuronan Derivative Containing the beta-D-galactopyranosyluronic Acid (1-->3)

- Common Organic Chemistry. Trityl Protection.

- PubMed. Synthesis and Characterization of Methyl 6-O-alpha- And -beta-D-galactopyranosyl-beta-D-galactopyranoside.

- Organic Syntheses Procedure. Pyridinium, 4-(dimethylamino)-1-(triphenylmethyl)-, chloride.

- PubMed. (2001). The C-4 hydroxyl group of galactopyranosides is the major determinant for ligand recognition by the lactose permease of Escherichia coli.

Sources

- 1. The C-4 hydroxyl group of galactopyranosides is the major determinant for ligand recognition by the lactose permease of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One moment, please... [total-synthesis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of carbohydrate chemistry, precision and control are paramount. The regioselective modification of monosaccharides is a foundational step in the synthesis of complex oligosaccharides, which play critical roles in numerous biological processes. Among the arsenal of protecting groups and synthetic intermediates, 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside stands out as a key building block. Its unique combination of a chromogenic aglycone, a selectively protectable primary hydroxyl group, and the stereochemistry of galactose makes it an invaluable tool for the discerning synthetic chemist. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, offering insights grounded in established chemical principles.

Molecular Structure and Key Features

2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside (C₃₁H₂₉NO₈) is a derivative of galactose, a C-4 epimer of glucose. Its structure is characterized by three key components:

-

The Galactopyranoside Core: A six-membered pyranose ring with a specific stereochemical arrangement of hydroxyl groups. The β-anomeric configuration at C-1 is crucial for its role in enzymatic assays and as a precursor for β-linked oligosaccharides.

-

The 2-Nitrophenyl Aglycone: Attached at the anomeric (C-1) position, this group serves multiple purposes. The nitro group provides a chromogenic handle, as the release of 2-nitrophenol upon enzymatic or chemical cleavage can be monitored spectrophotometrically. Furthermore, the electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the glycosidic bond.

-

The 6-O-trityl Protecting Group: The bulky triphenylmethyl (trityl) group is selectively introduced at the primary hydroxyl group (C-6). This strategic protection leaves the secondary hydroxyl groups at C-2, C-3, and C-4 available for subsequent glycosylation or other chemical modifications. The trityl group can be removed under mildly acidic conditions, ensuring the integrity of other acid-sensitive functionalities.

The interplay of these three components defines the utility of this molecule as a versatile intermediate in carbohydrate synthesis.

Synthesis and Purification

The synthesis of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside is a multi-step process that begins with the readily available 2-nitrophenyl-β-D-galactopyranoside. The synthetic strategy hinges on the selective protection of the primary hydroxyl group.

Synthetic Pathway

The most common synthetic route involves the following key transformation:

Step 1: Regioselective Tritylation

The synthesis commences with the reaction of 2-nitrophenyl-β-D-galactopyranoside with trityl chloride in a suitable solvent, typically pyridine. The greater reactivity of the primary hydroxyl group at the C-6 position compared to the secondary hydroxyls at C-2, C-3, and C-4 allows for the regioselective introduction of the bulky trityl group. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Caption: Synthetic workflow for 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside.

Experimental Protocol: A Self-Validating System

A generalized protocol for the synthesis is as follows:

-

Dissolution: Dissolve 2-nitrophenyl-β-D-galactopyranoside in anhydrous pyridine. The use of an anhydrous solvent is critical to prevent the hydrolysis of trityl chloride.

-

Reagent Addition: Add trityl chloride to the solution in a slight molar excess. The reaction vessel should be equipped with a drying tube to protect it from atmospheric moisture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the tritylated product.

-

Work-up: Once the reaction is complete, the mixture is typically poured into ice water to precipitate the product and quench any remaining trityl chloride. The crude product is then collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is commonly used as the eluent. The less polar tritylated product will elute before any remaining starting material or di-tritylated byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product.

The causality behind these choices lies in the fundamental principles of organic chemistry. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The choice of column chromatography for purification is based on the significant difference in polarity between the tritylated product and the starting material, allowing for efficient separation.[1][2]

Physicochemical Properties

The physical and chemical properties of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₉NO₈ | [3] |

| Molecular Weight | 543.56 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Boiling Point (Predicted) | 722.2 ± 60.0 °C | [3] |

| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 12.66 ± 0.70 | [3] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside. While a complete set of spectra for this specific compound is not widely published, the expected key features can be inferred from the spectra of its parent compound and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-nitrophenyl and trityl groups, typically in the range of 7.0-8.0 ppm. The anomeric proton (H-1) of the galactopyranoside ring would appear as a doublet with a coupling constant characteristic of a β-linkage. The protons of the pyranose ring would resonate in the region of 3.5-5.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the 31 carbon atoms. The anomeric carbon (C-1) would be found around 100 ppm. The carbons of the trityl and nitrophenyl groups would appear in the aromatic region (120-150 ppm). The remaining carbons of the galactose unit would resonate in the 60-80 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would exhibit characteristic absorption bands:

-

O-H Stretching: A broad band around 3300-3500 cm⁻¹ corresponding to the remaining hydroxyl groups.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 2850-3100 cm⁻¹.

-

NO₂ Stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O Stretching: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O bonds of the ether and alcohol functionalities.

Applications in Glycoscience and Drug Development

The primary application of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside is as a versatile building block in the synthesis of complex oligosaccharides.

Glycosyl Acceptor in Oligosaccharide Synthesis

With the primary hydroxyl group at C-6 protected, the secondary hydroxyl groups at C-2, C-3, and C-4 are available for glycosylation. This allows for the regioselective formation of (1→2), (1→3), or (1→4) glycosidic linkages. The choice of glycosyl donor and reaction conditions dictates the position of the new linkage. This strategic approach is fundamental to the synthesis of biologically active glycans and glycoconjugates.[4]

Caption: Role as a glycosyl acceptor in oligosaccharide synthesis.

Precursor for Chromogenic Substrates

While the parent compound, 2-nitrophenyl-β-D-galactopyranoside (ONPG), is a well-known chromogenic substrate for β-galactosidase, the 6-O-trityl derivative serves as a precursor for more complex chromogenic substrates.[5] By selectively modifying the other hydroxyl groups and then removing the trityl group, novel substrates can be synthesized to probe the specificity of different glycosidases.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside is a testament to the power of strategic protecting group chemistry in advancing the field of glycoscience. Its well-defined structure and predictable reactivity make it an indispensable tool for the synthesis of complex carbohydrates. For researchers and drug development professionals, a thorough understanding of this key intermediate opens doors to the creation of novel glycans and glycoconjugates with potential therapeutic applications. The principles underlying its synthesis and application are foundational to the art and science of carbohydrate chemistry.

References

-

Ekborg, G., Vranesić, B., Bhattacharjee, A. K., Kovác, P., & Glaudemans, C. P. (1985). Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides. Carbohydrate Research, 142(2), 203–211. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96647, Nitrophenylgalactosides. Available at: [Link]

-

UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Available at: [Link]

-

ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. Available at: [Link]

-

Chemdad. 2-Nitrophenyl6-O-trityl-b-D-galactopyranoside. Available at: [Link]

Sources

- 1. ukessays.com [ukessays.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Chemical Synthesis of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Glycoside

2-Nitrophenyl-β-D-galactopyranoside (ONPG) and its derivatives are invaluable tools in biochemistry and molecular biology, primarily serving as chromogenic substrates for the detection of β-galactosidase activity. The synthesis of selectively protected derivatives, such as 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside, is a critical step in the construction of more complex glycoconjugates and oligosaccharides. The trityl group, a bulky triphenylmethyl ether, offers a strategic advantage by selectively protecting the primary 6-hydroxyl group of D-galactose. This regioselectivity is a cornerstone of carbohydrate chemistry, enabling subsequent modifications at other hydroxyl positions. This guide provides a comprehensive overview of the chemical synthesis of this important compound, detailing the underlying principles, experimental protocols, and critical considerations for successful execution.

The Synthetic Blueprint: A Two-Act Chemical Drama

The synthesis of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside is a multi-step process that can be conceptually divided into two main stages: the selective protection of D-galactose and the subsequent stereoselective glycosylation.

Act I: The Strategic Protection of D-Galactose

The journey begins with the selective protection of the primary hydroxyl group at the C-6 position of D-galactose. This is crucial for preventing its participation in the subsequent glycosylation reaction and directing the formation of the desired glycosidic bond at the anomeric center.

The Trityl Group: A Bulky Guardian: The trityl group (Tr) is the protecting group of choice for the primary hydroxyl due to its significant steric bulk. This bulkiness sterically hinders its reaction with the more crowded secondary hydroxyl groups, leading to high regioselectivity for the more accessible primary C-6 hydroxyl group.

Experimental Protocol: Selective 6-O-Tritylation of D-Galactose

| Reagent/Solvent | Molar Equivalent | Purpose |

| D-Galactose | 1.0 | Starting Material |

| Trityl Chloride (TrCl) | 1.1 - 1.2 | Tritylating Agent |

| Anhydrous Pyridine | - | Solvent and Base |

| 4-Dimethylaminopyridine (DMAP) | Catalytic | Catalyst |

Procedure:

-

D-Galactose is dried under high vacuum to remove any residual water.

-

Anhydrous pyridine is added to dissolve the galactose, and the solution is cooled in an ice bath.

-

Trityl chloride and a catalytic amount of DMAP are added to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford 6-O-trityl-D-galactopyranose. The introduction of the hydrophobic trityl group facilitates this purification.

Act II: The Koenigs-Knorr Glycosylation - Forging the β-Glycosidic Bond

With the C-6 hydroxyl group securely protected, the next critical step is the formation of the β-glycosidic linkage between the 6-O-tritylated galactose and 2-nitrophenol. The Koenigs-Knorr reaction is a classic and reliable method for achieving this transformation. This reaction typically involves a glycosyl halide donor and a promoter, often a heavy metal salt.

Mechanism and Stereoselectivity: The Koenigs-Knorr reaction proceeds through a substitution reaction at the anomeric carbon. To ensure the formation of the desired β-anomer, the hydroxyl groups of the tritylated galactose (at positions C-2, C-3, and C-4) are first acetylated. The neighboring acetyl group at C-2 plays a crucial role in directing the stereochemical outcome through "anchimeric assistance" or "neighboring group participation". This participation leads to the formation of a cyclic acyloxonium ion intermediate, which is then attacked by the nucleophile (2-nitrophenol) from the opposite (alpha) face, resulting in the exclusive formation of the 1,2-trans product, which in the case of galactose is the β-glycoside.

Experimental Protocol: Synthesis of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside

| Reagent/Solvent | Molar Equivalent | Purpose |

| 6-O-trityl-D-galactopyranose | 1.0 | Glycosyl Donor Precursor |

| Acetic Anhydride | Excess | Acetylating Agent |

| Anhydrous Pyridine | - | Solvent and Base |

| Hydrogen Bromide in Acetic Acid | - | Brominating Agent |

| 2-Nitrophenol | 1.5 - 2.0 | Glycosyl Acceptor |

| Silver(I) Carbonate or Silver(I) Oxide | 1.0 - 1.5 | Promoter/Acid Scavenger |

| Anhydrous Dichloromethane | - | Solvent |

Procedure:

-

Acetylation: 6-O-trityl-D-galactopyranose is dissolved in anhydrous pyridine, and acetic anhydride is added. The reaction is stirred until complete acetylation is confirmed by TLC. The product, 1,2,3,4-tetra-O-acetyl-6-O-trityl-α/β-D-galactopyranose, is then isolated.

-

Formation of the Glycosyl Bromide: The per-acetylated trityl-galactose is dissolved in a minimal amount of anhydrous dichloromethane and treated with a solution of hydrogen bromide in acetic acid to form the thermodynamically more stable α-glycosyl bromide.

-

Glycosylation: In a separate flask, 2-nitrophenol and silver(I) carbonate (or oxide) are suspended in anhydrous dichloromethane. The freshly prepared glycosyl bromide solution is then added dropwise to this suspension under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The reaction is stirred at room temperature until TLC analysis indicates the formation of the desired product. Silver carbonate acts as an acid acceptor and promoter for the reaction.

-

Work-up and Purification: The reaction mixture is filtered to remove silver salts, and the filtrate is washed successively with sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-Nitrophenyl 2,3,4-tri-O-acetyl-6-O-trityl-β-D-galactopyranoside.

-

Deacetylation (Optional but often required for biological applications): The acetyl protecting groups can be removed by Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol. The reaction is monitored by TLC and neutralized with an acidic resin upon completion. The final product, 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside, is then purified by recrystallization or column chromatography.

Visualizing the Synthesis

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside.

Koenigs-Knorr Reaction Mechanism

Caption: Key mechanistic steps of the Koenigs-Knorr reaction for β-glycoside formation.

Characterization and Quality Control

The identity and purity of the synthesized 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside and its intermediates must be rigorously confirmed. Standard analytical techniques for this purpose include:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the stereochemistry at the anomeric center (the coupling constant of the anomeric proton is characteristic for α and β anomers).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Conclusion: A Foundation for Further Discovery

The synthesis of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside is a prime example of the strategic application of protecting group chemistry and stereoselective glycosylation reactions. A thorough understanding of the underlying principles and meticulous execution of the experimental protocols are paramount for achieving high yields and purity. This versatile building block, once synthesized, opens the door to the creation of a wide array of more complex carbohydrate structures, which are essential for advancing our understanding of glycobiology and for the development of novel therapeutics and diagnostics.

References

-

Crich, D. On a so-called “kinetic anomeric effect” in chemical glycosylation. RSC Publishing. 2012. [Link]

-

Wikipedia. Koenigs–Knorr reaction. [Link]

-

Hansen, A. H., et al. Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. 2021. [Link]

-

Hansen, A. H., et al. Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. 2021. [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

Li, X., et al. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. 2020. [Link]

-

Wikipedia. Helferich method. [Link]

-

Abe, H., et al. Highly α- and β-Selective Radical C-Glycosylation Reactions Using a Controlling Anomeric Effect Based on the Conformational Restriction Strategy. A Study on the Conformation−Anomeric Effect− Stereoselectivity Relationship in Anomeric Radical Reactions. Journal of the American Chemical Society. 2001. [Link]

-

Demchenko, A. V. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC - NIH. 2019. [Link]

-

G. A. van der Marel, et al. Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. Organic Letters. 2020. [Link]

-

ResearchGate. Helferich method. [Link]

-

Petrović, D. M., et al. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. MDPI. 2002. [Link]

-

Demchenko, A. V., et al. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PMC - NIH. 2017. [Link]

-

Ekborg, G., et al. Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides. PubMed. 1985. [Link]

-

IRL @ UMSL. New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. 2023. [Link]

- Matta, K. L. & Barlow, J. J. Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-2-dexoy-beta-D-glucopyranosyl

The Multifaceted Role of the Nitrophenyl Group in Modern Glycosylation Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrophenyl group, a deceptively simple aromatic moiety, holds a position of profound significance in the field of glycoscience. Its versatile nature allows it to perform several critical functions within the intricate art of chemical and enzymatic glycosylation. This technical guide provides an in-depth exploration of the nitrophenyl group's roles, moving beyond simple definitions to explain the underlying chemical principles and field-proven applications. We will dissect its function as an electronically-activated leaving group in glycosyl donors, its indispensable utility as a chromophoric reporter for real-time reaction monitoring and enzyme kinetics, and its sophisticated application as a reactivity modulator within the "armed-disarmed" strategy for oligosaccharide synthesis. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering not only theoretical grounding but also practical, step-by-step protocols and data-driven insights to harness the full potential of nitrophenyl-containing reagents in their work.

Part 1: An Introduction to the Fundamentals of Chemical Glycosylation

The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery, diagnostics, and fundamental biology. The glycosidic bond, which links monosaccharide units to each other or to aglycones, is formed through a process called glycosylation. At its core, a chemical glycosylation reaction is the coupling of a glycosyl donor to a glycosyl acceptor .[1]

-

Glycosyl Donor: A carbohydrate precursor in which the anomeric hydroxyl group has been replaced by a leaving group. This modification renders the anomeric carbon electrophilic.

-

Glycosyl Acceptor: A molecule (which can be another sugar, an amino acid, a lipid, etc.) containing a nucleophilic hydroxyl group that is available to form the glycosidic bond.

-

Activator: A reagent, typically a Lewis acid, that facilitates the departure of the leaving group from the donor, promoting the reaction.[1]

The reaction generally proceeds through a highly reactive oxocarbenium ion intermediate, the stereochemical fate of which is influenced by a multitude of factors, including solvents, temperature, and, critically, the nature of the protecting groups on the sugar rings.[1] The ability to control these factors is paramount to achieving the desired stereo- and regioselectivity in complex glycan synthesis.

Caption: Generalized workflow of a chemical glycosylation reaction.

Part 2: The Nitrophenyl Group as an Electronically-Activated Leaving Group

One of the primary roles of the nitrophenyl group in glycosylation is to act as an anomeric leaving group. Glycosides bearing a nitrophenyl aglycone, particularly p-nitrophenyl (pNP) glycosides, are effective glycosyl donors due to the powerful electron-withdrawing properties of the nitro (-NO₂) substituent.

The Electronic Rationale for Enhanced Reactivity

The nitro group exerts a strong negative inductive (-I) and negative resonance (-R) effect. This electronic pull draws electron density away from the aromatic ring and, consequently, from the anomeric oxygen atom. This has two key consequences:

-

Increased Electrophilicity: The anomeric carbon becomes more electron-deficient and thus more susceptible to nucleophilic attack.

-

Stabilization of the Leaving Group: The resulting nitrophenoxide anion is significantly stabilized through resonance, with the negative charge delocalized onto the nitro group's oxygen atoms. This makes nitrophenoxide a much better leaving group than an unsubstituted phenoxide. The acidity of p-nitrophenol (pKa ≈ 7.1) compared to phenol (pKa ≈ 10) quantitatively demonstrates this stabilization.

This inherent reactivity allows nitrophenyl glycosides to be used as donors in various glycosylation schemes, often under milder conditions than those required for less activated donors.

Tuning Reactivity: ortho- vs. para-Nitrophenyl Groups

The position of the nitro group on the phenyl ring is not trivial and influences both steric and electronic properties. The key difference between ortho-nitrophenol and para-nitrophenol lies in the proximity of the -NO₂ and -OH groups.[2][3] In the context of a glycoside, this translates to differences in accessibility to the anomeric center and subtle changes in the leaving group's stability, allowing for a degree of reactivity tuning. While para-nitrophenyl glycosides are more common due to synthetic accessibility and their utility as chromogenic substrates, ortho-isomers also find application in synthesis.

Application in Chemical Synthesis: The Koenigs-Knorr Reaction

Nitrophenyl glycosides can serve as donors in classic glycosylation reactions like the Koenigs-Knorr reaction, which traditionally involves the coupling of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter (e.g., silver carbonate or silver oxide).[4][5] Modern modifications have expanded the scope and efficiency of this reaction, for instance, by using catalytic amounts of activators like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to greatly accelerate the coupling.[6][7]

Caption: Mechanism of glycosylation using a p-nitrophenyl donor.

Protocol 2.1: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation using a Nitrophenylacetyl-Protected Donor

This protocol is adapted from a method designed for the glycosylation of labile natural products, showcasing the use of a donor system where the nitro group is part of the protecting group structure.[8]

Materials:

-

Glycosyl Donor: 2,3,4,6-Tetra-O-(2-nitrophenyl)acetyl-α,D-glucopyranosyl Trichloroacetimidate

-

Glycosyl Acceptor (e.g., Cyclohexylmethanol)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Activated Molecular Sieves (3 Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in CH₂Cl₂)

Procedure:

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.) and the glycosyl donor (1.2 equiv.).

-

Dissolve the reactants in anhydrous CH₂Cl₂ (e.g., 5 mL per 0.1 mmol of acceptor).

-

Add activated 3 Å molecular sieves (approx. 100 mg per 1 mL of solvent).

-

Stir the mixture at room temperature for 30-60 minutes to ensure adequate drying.

-

Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

-

Slowly add the TMSOTf solution (0.15 equiv.) dropwise via syringe.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8] The reaction is typically complete within 15-60 minutes.

-

Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

-

Filter the mixture through a pad of Celite to remove the molecular sieves, washing with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel flash column chromatography to yield the desired glycoside.

Self-Validation: The progress and completion of the reaction should be rigorously monitored by TLC, staining with a p-anisaldehyde solution and heating. The disappearance of the donor spot and the appearance of a new, less polar product spot indicates a successful reaction. The identity and purity of the final product must be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Part 3: The Chromophoric Reporter: A Window into Reaction Dynamics

The most widespread application of the para-nitrophenyl group in glycoscience is its use as a chromophoric reporter. The enzymatic or chemical cleavage of a pNP-glycoside releases p-nitrophenol, which, under basic conditions (pH > 7.1), deprotonates to form the intensely yellow p-nitrophenolate anion.[9]

The Spectrophotometric Advantage

The formation of the p-nitrophenolate ion can be accurately quantified in real-time by monitoring the increase in absorbance at approximately 400-420 nm using a UV-Vis spectrophotometer.[9][10] This property transforms pNP-glycosides from mere reactants into powerful analytical tools, enabling precise measurement of reaction rates and enzyme activity. This method is simple, continuous, and highly sensitive, making it a workhorse in both research and industrial settings.

Indispensable Tool in Enzymology

pNP-glycosides are the gold-standard substrates for a vast array of carbohydrate-active enzymes (CAZymes), particularly glycosidases.[10]

-

Enzyme Discovery & Characterization: They are used to screen for novel glycosidase activities in biological samples.[10][11]

-

Kinetic Studies: The rate of p-nitrophenolate release is directly proportional to the rate of the enzymatic reaction, allowing for the straightforward determination of key kinetic parameters such as Kₘ and Vₘₐₓ.

-

Inhibitor Screening: Potential enzyme inhibitors can be rapidly evaluated by measuring the decrease in the rate of pNP-glycoside hydrolysis.[10]

-

Transglycosylation Reactions: In addition to hydrolysis, pNP-glycosides can serve as donor or acceptor substrates in enzyme-catalyzed synthesis of new glycosidic bonds.[12][13][14]

| Substrate | Target Enzyme Class | λmax of p-Nitrophenolate (nm) |

| p-Nitrophenyl-α-D-glucopyranoside | α-Glucosidases, Glucansucrases | ~400-405 |

| p-Nitrophenyl-β-D-glucopyranoside | β-Glucosidases | ~400-405 |

| p-Nitrophenyl-β-D-galactopyranoside | β-Galactosidases | ~400-405 |

| p-Nitrophenyl-α-L-fucopyranoside | α-Fucosidases | ~400-405 |

| p-Nitrophenyl-N-acetyl-β-D-glucosaminide | β-Hexosaminidases | ~400-405 |

| Table 1: Common p-Nitrophenyl Glycoside Substrates for Enzyme Assays. The exact λmax can vary slightly with buffer conditions. |

Protocol 3.1: Standard β-Glucosidase Activity Assay

This protocol provides a generalized, self-validating method for determining enzyme activity using a pNP-based substrate, adapted from standard biochemical procedures.[9]

Materials:

-

Enzyme solution (e.g., purified β-glucosidase or cell lysate)

-

Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc) solution (e.g., 10 mM in assay buffer)

-

Assay Buffer: (e.g., 50 mM Sodium Citrate, pH 5.0)

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

-

96-well microplate and plate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Standard Curve: Prepare a standard curve of p-nitrophenol (0-100 µM) in assay buffer, adding stop solution to each well to ensure a consistent final pH. This is critical for converting absorbance units to molar amounts.

-

Reaction Setup: In a 96-well plate, add assay buffer to bring the final reaction volume to 100 µL.

-

Pre-incubation: Add a specific volume of the enzyme solution to the wells. Pre-incubate the plate at the desired temperature (e.g., 37 °C) for 5 minutes to allow for thermal equilibration.

-

Initiation: Start the reaction by adding the pNP-Glc substrate solution to each well. Mix gently.

-

Incubation: Incubate the plate at the set temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, which must be determined empirically.

-

Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ stop solution to each well. The solution should immediately turn yellow if the reaction has occurred.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Controls (Self-Validation):

-

Blank: A well containing buffer and substrate, but no enzyme. This corrects for any non-enzymatic substrate hydrolysis.

-

Enzyme Blank: A well containing buffer and enzyme, but no substrate. This corrects for any background absorbance from the enzyme solution.

-

-

Calculation: Subtract the blank absorbance from the sample absorbance. Use the p-nitrophenol standard curve to convert the corrected absorbance values into the concentration of product formed. Calculate the enzyme activity (e.g., in µmol/min/mg of protein).

Caption: Experimental workflow for a typical glycosidase activity assay.

Part 4: Modulating Donor Reactivity via Nitroarene Protecting Groups

Beyond their role as a leaving group, nitroarenes can be incorporated into other protecting groups (e.g., 4-nitrobenzyl or 4-nitrobenzoyl) to strategically modulate the reactivity of a glycosyl donor. This is the foundation of the powerful "armed-disarmed" strategy for oligosaccharide synthesis.

The "Armed-Disarmed" Principle

This concept hinges on the electronic effects of protecting groups located away from the anomeric center.[15][16]

-

Disarmed Donors: Glycosyl donors protected with electron-withdrawing groups (EWGs), such as 4-nitrobenzoyl esters, are "disarmed." The EWGs pull electron density away from the ring oxygen, destabilizing the formation of the oxocarbenium ion intermediate. This makes the donor significantly less reactive.

-

Armed Donors: Conversely, donors protected with electron-donating groups (EDGs), like benzyl ethers, are "armed." The EDGs push electron density into the ring, stabilizing the oxocarbenium ion and making the donor highly reactive.

The strong electron-withdrawing nature of the nitro group makes it an excellent "disarming" substituent.[15]

A Chemical Switch for Reactivity

The true elegance of using nitroarene protecting groups lies in their ability to be chemically converted. A "disarmed" donor containing a 4-nitrobenzyl or 4-nitrobenzoyl group can be transformed into a highly reactive "armed" donor. This is typically achieved by reducing the nitro group (-NO₂) to an electron-donating amine (-NH₂) or amide (-NHAc) group.[15] This chemical transformation provides an effective on/off switch for donor reactivity.

This strategy allows for the selective activation of an armed donor in the presence of a disarmed donor, enabling sequential, one-pot glycosylation reactions that build complex oligosaccharides with high efficiency and control.

Caption: The "Armed-Disarmed" concept using a nitro group as a switch.

Part 5: Synthesis of Nitrophenyl Glycosides

The utility of nitrophenyl glycosides necessitates efficient and reliable synthetic routes for their preparation. While classical methods exist, recent advancements have focused on more direct and protecting-group-free strategies.

Classical Synthesis

Traditionally, pNP-glycosides were synthesized using methods like the Koenigs-Knorr reaction, where a per-acetylated glycosyl bromide is reacted with p-nitrophenol in the presence of a promoter, followed by deacetylation.[4] While effective, these multi-step procedures involving protection and deprotection can be laborious and may not be suitable for sensitive or complex sugar structures.

Modern Direct Synthesis from Unprotected Sugars

A significant breakthrough has been the development of methods to directly convert unprotected reducing sugars into their corresponding p-nitrophenyl glycosides in a single step, often in aqueous solution.[10][17][18] These methods typically use a dehydrating/activating agent, such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC), to facilitate the reaction between the sugar and p-nitrophenol.[10][18] This approach bypasses the need for protecting group manipulations, making pNP glycosides of complex oligosaccharides much more accessible.[10]

Protocol 5.1: Direct Synthesis of a pNP-Glycoside using DMC

This protocol is adapted from the work of Goddard-Borger and Stick, providing a one-pot conversion of an unprotected sugar to its pNP-glycoside.[10][18]

Materials:

-

Reducing Sugar (e.g., D-Glucose)

-

para-Nitrophenol

-

2-chloro-1,3-dimethylimidazolinium chloride (DMC)

-

Triethylamine (Et₃N) or Hünig's base (DIPEA) for oligosaccharides

-

Anhydrous solvent (e.g., Acetonitrile or DMF, though aqueous systems are also reported)

-

Magnetic stirrer and inert atmosphere setup

Procedure:

-

Dissolve the unprotected reducing sugar (1.0 equiv.) and p-nitrophenol (1.5-2.0 equiv.) in the chosen solvent in a flask under an inert atmosphere.

-

Cool the mixture to a low temperature (e.g., -10 °C to 0 °C).[10]

-

Add the base (e.g., Et₃N, 3.0-5.0 equiv.) to the stirred solution.

-

In a separate flask, dissolve DMC (2.0-3.0 equiv.) in the same anhydrous solvent.

-

Add the DMC solution dropwise to the sugar solution over 15-30 minutes, maintaining the low temperature.

-

Stir the reaction for an additional 30-60 minutes at low temperature. Some protocols may involve adding more DMC and base after an initial period to drive the reaction to completion.[10]

-

Monitor the reaction by TLC or LC-MS. The reaction is typically stereoselective, favoring the 1,2-trans product.[17]

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel chromatography or reverse-phase chromatography to yield the pure pNP-glycoside.

Self-Validation: The stereoselectivity of the product (typically 1,2-trans) must be confirmed by ¹H NMR, looking for the characteristic large coupling constant (J₁,₂ ≈ 7-8 Hz) for the anomeric proton in β-gluco or β-galacto configurations. The overall structure and purity should be confirmed by a full suite of analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Part 6: Conclusion and Future Outlook

The nitrophenyl group is a powerful and versatile tool in the glycoscientist's arsenal. Its functions are diverse and essential, ranging from the fundamental activation of glycosyl donors to the elegant, real-time monitoring of enzymatic reactions and the strategic modulation of reactivity in complex oligosaccharide synthesis. The strong electron-withdrawing nature of the nitro moiety is the unifying principle behind these applications, yet its expression is remarkably varied. The development of direct synthesis methods from unprotected sugars has further enhanced the accessibility and utility of nitrophenyl glycosides.[10][17][18] As the fields of chemical biology and biopharmaceutical development continue to demand more sophisticated and precisely engineered glycoconjugates, the foundational roles of the nitrophenyl group will undoubtedly continue to support innovation and discovery.

References

-

Nidetzky, B. et al. (2018). Chemical Glucosylation of Labile Natural Products Using a (2-Nitrophenyl)acetyl-Protected Glucosyl Acetimidate Donor. PMC, NIH. Available at: [Link]

-

Goddard-Borger, J.C., & Stick, R.V. (2020). Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. ResearchGate. Available at: [Link]

-

Goddard-Borger, J.C., & Stick, R.V. (2020). Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. Organic Letters, 22(6), 2490–2493. Available at: [Link]

-

Goddard-Borger, J.C., & Stick, R.V. (2020). Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. PubMed. Available at: [Link]

-

Otsuka, Y., & Yamamoto, T. (2025). Tuning Glycosyl Donor Reactivity via Nitroarene Protecting Groups: A Semiarmed Strategy for Selective Glycosylation. ResearchGate. Available at: [Link]

-

Otsuka, Y., & Yamamoto, T. (2025). Turning reactivity of glycosyl donors by protecting groups. ResearchGate. Available at: [Link]

-

McCroskey, R. et al. (1982). p-Nitrophenylglycosides as substrates for measurement of amylase in serum and urine. Clinical Chemistry, 28(8), 1787-91. Available at: [Link]

-

Various Authors. (n.d.). p-Nitrophenyl and alkyl glycosides used as acceptors. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides by transglycosylation with β-D-galactosidases. ResearchGate. Available at: [Link]

-

Bais, R. (1982). Evaluation of an amylase method utilizing p-nitrophenyl glucosides as substrates. American Journal of Clinical Pathology, 78(2), 184-8. Available at: [Link]

-

Wikipedia Contributors. (n.d.). Koenigs–Knorr reaction. Wikipedia. Available at: [Link]

-

International Organisation of Vine and Wine. (2012). Determination of Glycosidase Activity in Enzymatic Preparations. OIV. Available at: [Link]

-

Lakna. (2021). What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. Pediaa.com. Available at: [Link]

-

Zhu, X. & Schmidt, R.R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC, NIH. Available at: [Link]

-

Binder, T.P. & Robyt, J.F. (1983). p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases. Carbohydrate Research, 124(2), 287-99. Available at: [Link]

-

Miljković, M. et al. (2009). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC, NIH. Available at: [Link]

-

Wikipedia Contributors. (n.d.). Chemical glycosylation. Wikipedia. Available at: [Link]

-

Guchhait, G. et al. (2019). Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PMC, NIH. Available at: [Link]

-

Guchhait, G. et al. (2019). Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PubMed. Available at: [Link]

-

Emelda. (2021). What is the Difference Between Ortho and Para Nitrophenol. DifferenceBetween.com. Available at: [Link]

Sources

- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 2. differencebetween.com [differencebetween.com]

- 3. differencebetween.com [differencebetween.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Glucosylation of Labile Natural Products Using a (2‐Nitrophenyl)acetyl‐Protected Glucosyl Acetimidate Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oiv.int [oiv.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. p-Nitrophenylglycosides as substrates for measurement of amylase in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to protecting group strategy in carbohydrate synthesis

An In-depth Technical Guide to Protecting Group Strategy in Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in modern chemistry, primarily due to the densely functionalized and stereochemically rich nature of monosaccharide building blocks. The ability to selectively manipulate one of a multitude of similar hydroxyl groups is paramount to the successful construction of oligosaccharides with defined linkages and stereochemistry. This guide provides an in-depth exploration of the core principles and field-proven strategies for the use of protecting groups in carbohydrate synthesis. We will delve into the causality behind the selection of various protecting groups, the logic of orthogonal and regioselective protection schemes, and the practical application of these concepts in the laboratory.

The Unique Challenge of Carbohydrate Synthesis

Carbohydrates are the most abundant and structurally diverse biopolymers in nature.[1] Their synthesis, however, is complicated by several intrinsic factors that set them apart from other biopolymers like peptides and oligonucleotides.

The Polyhydroxyl Nature of Monosaccharides

A typical monosaccharide, such as glucose or mannose, presents multiple hydroxyl groups of similar reactivity.[1][2] For instance, a simple glucose molecule has five hydroxyl groups (four secondary and one primary). Differentiating between these positions to achieve a specific chemical transformation at a single site is a significant hurdle.[1] Without a strategic approach to temporarily mask the un-desired hydroxyl groups, any attempt at selective functionalization would result in a complex and inseparable mixture of products.

The Need for Chemoselectivity and Regioselectivity

The core of carbohydrate synthesis lies in the formation of glycosidic bonds. This requires a glycosyl donor (the electrophile) and a glycosyl acceptor (the nucleophile), which is another sugar with a free hydroxyl group at the desired position of linkage.[3] To achieve this, all other hydroxyl groups on both the donor and acceptor molecules must be "protected" to prevent unwanted side reactions.[3] This necessity for precise masking and unmasking of functional groups underscores the demand for both chemoselective (differentiating between different functional groups) and regioselective (differentiating between similar functional groups at different positions) strategies.[2][4]

Impact on Glycosylation Stereoselectivity

Protecting groups do more than simply prevent reactions; they play an active role in influencing the stereochemical outcome of the glycosylation reaction.[2][5] The choice of protecting group at the C-2 position of the glycosyl donor, for example, can dictate whether the newly formed glycosidic bond is in the α or β configuration. This is a critical aspect of oligosaccharide synthesis, as the biological function of a carbohydrate is intimately tied to the precise stereochemistry of its glycosidic linkages.[6][7]

The Chemist's Toolkit: A Classification of Hydroxyl Protecting Groups

The selection of a protecting group is a strategic decision based on its stability to a range of reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. Protecting groups can be broadly categorized into permanent and temporary groups. Permanent groups remain until the final steps of the synthesis, while temporary groups are removed at intermediate stages to allow for further elaboration of the molecule.[1]

Ethers: The Robust Guardians

Ether protecting groups are popular due to their general stability to a wide range of reaction conditions, including basic and nucleophilic reagents.[8][9]

Benzyl ethers are among the most widely used "permanent" protecting groups in carbohydrate synthesis.[1][8] They are stable to both acidic and basic conditions.[1]

-

Installation: Typically installed under basic conditions using benzyl bromide (BnBr) and a base like sodium hydride (NaH).[10] For milder conditions, silver oxide (Ag₂O) can be used.[10]

-

Deprotection: Classically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl ether to yield the free hydroxyl group and toluene.[10] This method is advantageous as it is generally mild and does not affect most other functional groups.

-

Substituted Benzyl Ethers: The p-methoxybenzyl (PMB) ether is an important variant that can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[8][11] This allows for the selective removal of PMB groups in the presence of standard benzyl ethers, forming the basis of an orthogonal strategy.

Silyl ethers offer a wide range of stabilities, which can be fine-tuned by varying the steric bulk of the substituents on the silicon atom.[11][12][13] This "tunability" makes them exceptionally useful as temporary protecting groups.[11]

-

Installation: Formed by reacting the alcohol with a silyl chloride (e.g., TBSCl) in the presence of a base like imidazole or 2,6-lutidine.[13]

-

Deprotection: Silyl ethers are labile to acidic conditions and, most notably, to fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11][13] The stability of silyl ethers to acidic hydrolysis generally follows the order: TMS < TES < TBS < TIPS < TBDPS.[13] This differential stability allows for the selective deprotection of one type of silyl ether in the presence of another.

Acetals and Ketals: Cyclic Sentinels

Acetals and ketals are commonly used to protect 1,2- or 1,3-diols in a concerted fashion.[14][15] This is particularly useful for establishing a specific protecting group pattern on the carbohydrate ring.

-

Formation: Benzylidene acetals are typically formed by reacting a diol with benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst.[11] They preferentially protect 4,6-diols in hexopyranosides. Isopropylidene acetals (acetonides) are formed using acetone and an acid catalyst and are useful for protecting cis-diols.[11]

-

Stability and Cleavage: Both are stable to basic and neutral conditions but are readily cleaved by mild aqueous acid.[11]

A powerful feature of the benzylidene acetal is its susceptibility to regioselective reductive opening. Treatment with a reducing agent like diisobutylaluminium hydride (DIBAL-H) or triethylsilane with a Lewis acid can lead to the formation of a benzyl ether at one of the hydroxyl positions while liberating the other.[1] This provides a route to differentiate the two hydroxyls that were initially protected together.

Esters: The Versatile Participants

Ester protecting groups, such as acetyl (Ac) and benzoyl (Bz), are base-labile and are typically removed by saponification with a base like sodium methoxide.[15]

When an ester group is placed at the C-2 position of a glycosyl donor, it can participate in the glycosylation reaction.[2][5] Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 ester can attack the anomeric center, forming a cyclic dioxolenium ion intermediate.[2] This intermediate shields one face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of a 1,2-trans-glycosidic linkage.[2][5] This is a highly reliable strategy for controlling stereoselectivity.

The electronic nature of the protecting groups on the glycosyl donor significantly impacts its reactivity.[1] Electron-withdrawing groups, like esters, decrease the reactivity of the donor by destabilizing the developing positive charge at the anomeric center during the reaction.[1] These are termed "disarming" groups. Conversely, electron-donating groups, like benzyl ethers, increase the reactivity of the donor and are called "arming" groups. This concept can be exploited in "one-pot" glycosylation strategies where a more reactive "armed" donor is coupled first, followed by the activation of a less reactive "disarmed" donor in the same reaction vessel.

The Strategic Blueprint: Orthogonal and Regioselective Protection

The synthesis of a complex oligosaccharide is akin to a multi-move chess game, where each step must be carefully planned. The concepts of orthogonality and regioselectivity are the guiding principles of this strategic planning.

The Principle of Orthogonality: A Paradigm for Complex Synthesis

Orthogonal protection is a strategy that allows for the selective deprotection of one type of protecting group in a molecule that contains multiple different protecting groups, without affecting the others.[14][16] For example, a molecule might contain a silyl ether (cleaved by fluoride), a benzyl ether (cleaved by hydrogenolysis), and an ester (cleaved by base). Each of these groups can be removed independently of the others.

The design of an orthogonal protecting group scheme is central to the synthesis of any complex oligosaccharide. It involves a retrospective analysis of the target molecule to determine the order in which the different monosaccharide units need to be coupled and which hydroxyl groups need to be unmasked at each stage.

Table 1: Common Orthogonal Protecting Group Sets in Carbohydrate Synthesis

| Protecting Group Class | Example(s) | Typical Deprotection Conditions | Orthogonal To |

| Silyl Ethers | TBS, TIPS | Fluoride (e.g., TBAF) | Benzyl ethers, Esters, Acetals |

| Benzyl Ethers | Bn | Hydrogenolysis (H₂, Pd/C) | Silyl ethers, Esters, Acetals |

| Substituted Benzyl Ethers | PMB | Oxidative (e.g., DDQ, CAN) | Benzyl ethers, Silyl ethers, Esters |

| Esters | Ac, Bz | Basic (e.g., NaOMe) | Benzyl ethers, Silyl ethers, Acetals |

| Acetals/Ketals | Benzylidene | Acidic (e.g., aq. AcOH) | Benzyl ethers, Silyl ethers, Esters |

The following diagram illustrates the logic of an orthogonal protecting group strategy for the synthesis of a branched trisaccharide.

Caption: Orthogonal strategy for trisaccharide synthesis.

Achieving Regioselectivity: Differentiating the Indistinguishable

While orthogonality deals with the selective removal of different types of protecting groups, regioselectivity is concerned with the selective introduction of a protecting group at a specific position among several similar functional groups.[4][17]

The primary hydroxyl group (at C-6 in hexopyranosides) is generally more sterically accessible and more reactive than the secondary hydroxyl groups.[1] This difference can be exploited to achieve selective protection at the C-6 position using bulky protecting groups like trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) ethers.[11]

To achieve regioselectivity among the secondary hydroxyls, more sophisticated methods are required. The use of stannylene acetals is a powerful technique.[1] A diol is first reacted with dibutyltin oxide to form a five- or six-membered cyclic stannylene acetal. The tin atom then activates one of the hydroxyl groups towards electrophilic attack, leading to highly regioselective alkylation or acylation.[1] Similarly, borinic acid catalysis can be used to achieve regioselective protection.[1]

Modern carbohydrate chemistry has seen the development of elegant "one-pot" procedures that allow for the installation of a fully orthogonal protecting group pattern on a monosaccharide in a single reaction vessel, avoiding the need for tedious isolation and purification of intermediates.[1][17] These methods often rely on a sequence of carefully controlled reactions that exploit the subtle differences in reactivity of the various hydroxyl groups.

The Anomeric Position: A Special Case

The anomeric position (C-1 in aldoses) is unique as it is part of a hemiacetal.[1] This gives it distinct reactivity compared to the other hydroxyl groups.

Protecting the Anomeric Hydroxyl

The anomeric hydroxyl can be protected as a glycoside, for example, a methyl or ethyl glycoside, which is essentially an acetal.[18] These anomeric glycosides are stable to the conditions used to manipulate many other protecting groups.

The Role of Anomeric Leaving Groups in Glycosylation

In the context of a glycosyl donor, the group at the anomeric position is not a protecting group but a "leaving group." A wide variety of leaving groups have been developed, including thioglycosides, trichloroacetimidates, and glycosyl halides. The choice of leaving group is critical as it influences the reactivity of the donor and the conditions required for its activation.

The Final Act: Global Deprotection

The culmination of a multi-step oligosaccharide synthesis is the global deprotection, where all protecting groups are removed to unveil the final target molecule.[1]

Strategies for the Concerted Removal of All Protecting Groups

The conditions for global deprotection must be carefully chosen to avoid cleavage of the newly formed glycosidic linkages, which can be sensitive to harsh acidic or basic conditions. A common strategy involves the use of multiple protecting groups that can be removed under a single set of conditions. For example, a molecule protected with only benzyl ethers and benzoyl esters can be deprotected in a two-step sequence of base-mediated debenzoylation followed by catalytic hydrogenation to remove the benzyl ethers.

Common Global Deprotection Cocktails and Their Compatibility with Glycosidic Linkages

For complex molecules, a single-step global deprotection is often desirable. The Birch reduction (using sodium in liquid ammonia) is a powerful method for the simultaneous cleavage of benzyl ethers and esters, but it is not compatible with all functional groups. More recently, methods using trifluoroacetic acid (TFA) in toluene have been developed for the global deprotection of molecules protected with acid-labile groups.[1]

Experimental Protocols

The following protocols are illustrative examples of common protecting group manipulations in carbohydrate chemistry.

Protocol 1: Regioselective Silylation of a Primary Hydroxyl Group

This protocol describes the selective protection of the C-6 hydroxyl of methyl α-D-glucopyranoside using the bulky tert-butyldiphenylsilyl (TBDPS) group.

-

Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by the addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the C-6 protected product.

Protocol 2: Formation of a Benzylidene Acetal

This protocol details the protection of the 4,6-hydroxyls of a glucopyranoside.

-

Suspend the glucopyranoside (1.0 eq) in anhydrous acetonitrile.

-

Add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA).

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.

-

Concentrate the mixture and purify by column chromatography.

Protocol 3: Orthogonal Deprotection of a Silyl Ether in the Presence of a Benzyl Ether

This protocol demonstrates the selective removal of a TBS group without affecting benzyl ethers.

-

Dissolve the TBS- and benzyl-protected carbohydrate (1.0 eq) in tetrahydrofuran (THF).

-

Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture.

-

Purify the crude product by silica gel chromatography to obtain the de-silylated compound with the benzyl ethers intact.

Conclusion: The Art and Science of Protecting Group Strategy

The chemical synthesis of carbohydrates is a testament to the power of strategic planning in organic chemistry. The judicious selection and application of protecting groups are not merely a technical necessity but a sophisticated art form that allows chemists to navigate the complexities of these vital biomolecules. A deep understanding of the principles of orthogonality, regioselectivity, and the subtle electronic and steric influences of protecting groups is essential for any researcher aiming to construct complex oligosaccharides for applications in biology, medicine, and materials science. As new protecting groups and methodologies continue to be developed, the synthetic chemist's toolkit expands, pushing the boundaries of what is possible in the world of carbohydrate synthesis.

References

- Protecting Group Strategies in Carbohydr

-

Reactions of Sugars: Glycosylation and Protection - Master Organic Chemistry. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. [Link]

-

Protecting group - Wikipedia. [Link]

-

PROTECTING GROUPS & CARBOHYDRATES NOTES - Alchemyst. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - MDPI. [Link]

-

Protecting Groups in Carbohydrate Chemistry | Journal of Chemical Education. [Link]

-